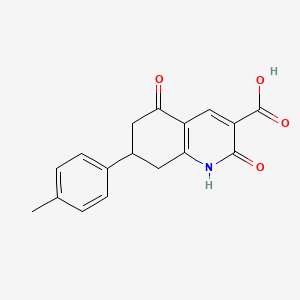
7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, particularly those within the quinoline and tetrahydroquinoline families, often involves reactions of amino-cyclohexenone with acyl(aroyl)pyruvic acids to obtain derivatives. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized via this method, highlighting the potential pathways that could be applicable to the compound (Rudenko et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray structural analysis, is critical for understanding the conformation and stereochemistry of such complex molecules. The structural elucidation of similar compounds has been achieved, providing insights into their 3D arrangements and potential intermolecular interactions, which are crucial for their chemical behavior and biological activity (Rudenko et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, the introduction of different substituents can significantly affect their reactivity and interaction with biological targets. Studies on similar molecules have shown a range of antibacterial activities, highlighting the potential pharmaceutical applications of these compounds (Miyamoto et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for the practical application and handling of these compounds. Although specific data on "7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid" are not provided, similar studies on related compounds offer valuable insights into how such properties might be predicted or influenced by molecular modifications.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, play a crucial role in the compound's applications and its interactions in biological systems. The chemical properties of quinoline derivatives, for instance, have been explored in the context of their potential as antibacterial agents and their interactions with other molecules, which can shed light on the behavior of the compound (H. Miyamoto et al., 1990).
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Properties
- A study explored the antitumor, antimicrobial, and cytotoxic properties of structurally related compounds to the specified chemical, emphasizing the role of peripheral substituents in potentiating biological properties (Boger et al., 1987).
Reactions with Alkylidene Phosphoranes
- Research on 4-(4-Methylphenyl)-2,3-benzoxazin-1-one and its reactions with alkylidene phosphoranes highlights the formation of substituted isoquinolines, which are structurally related to the specified compound (Abdou et al., 2002).
Organotin Carboxylates Synthesis and Antitumor Activities
- A study on organotin carboxylates, including derivatives of related compounds, revealed their complex structures and antitumor activities (Xiao et al., 2019).
Antibacterial Activities of Quinoline Derivatives
- Research on the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids, which are structurally similar to the specified compound, indicated potent activity against various bacteria (Miyamoto et al., 1990).
Potential Pharmacophores of Antitumor Antibiotics
- Another study discussed the minimum potent pharmacophores of naturally occurring antitumor antibiotics, related to the structural characteristics of the specified compound (Boger et al., 1987).
Synthesis of Novel Isoquinolone Derivatives
- Research on the synthesis of isoquinolone derivatives related to the specified compound identified novel compounds with potential therapeutic applications (Abdou et al., 2002).
Propiedades
IUPAC Name |
7-(4-methylphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-9-2-4-10(5-3-9)11-6-14-12(15(19)7-11)8-13(17(21)22)16(20)18-14/h2-5,8,11H,6-7H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSIUBVKCPDWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

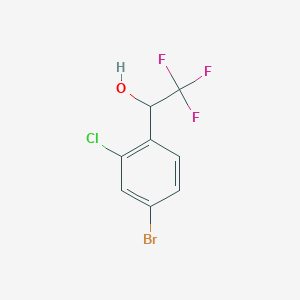
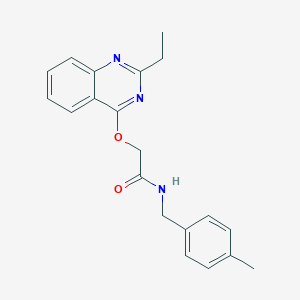

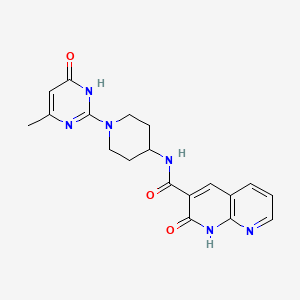
![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)

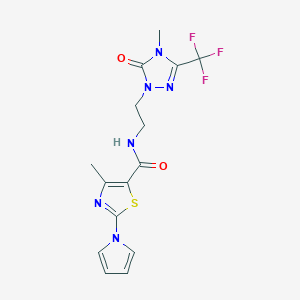
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)
![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)
![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)
![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)